Alpha-D-Mannose is Thermodynamically More Stable Than the β-Anomer in Aqueous Solution
Calorimetric measurements on the mutarotation of D-mannose reveal that the α-anomer is energetically more stable than the β-anomer. This contrasts with D-glucose and D-galactose, where the β-anomer is more stable [1].
| Evidence Dimension | Anomeric stability (energy difference) |
|---|---|
| Target Compound Data | α-D-mannose |
| Comparator Or Baseline | β-D-mannose |
| Quantified Difference | α-D-mannose is 1,900±80 J mol⁻¹ more stable than β-D-mannose |
| Conditions | Aqueous solution at 25°C, calorimetric determination |
Why This Matters
Superior thermodynamic stability of the α-anomer influences solution behavior, shelf-life, and mutarotation kinetics, critical for reproducible formulation and long-term storage of carbohydrate-based reagents.
- [1] Takahashi K, Ono S. Calorimetric Studies on the Mutarotation of D-Galactose and D-Mannose. J Biochem. 1973;73(4):763-770. doi:10.1093/oxfordjournals.jbchem.a130139. View Source
